molecular formula C9H5NS B13580347 5-Ethynyl-1,3-benzothiazole

5-Ethynyl-1,3-benzothiazole

Cat. No.: B13580347
M. Wt: 159.21 g/mol
InChI Key: HUBHBQCXWJSNTI-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring and an ethynyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with acetylene derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1,3-benzothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while substitution can introduce various functional groups .

Scientific Research Applications

5-Ethynyl-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. The compound’s ethynyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 5-Ethynyl-1,3-benzothiazole stands out due to its ethynyl group, which imparts unique reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and bioactive molecules .

Properties

Molecular Formula

C9H5NS

Molecular Weight

159.21 g/mol

IUPAC Name

5-ethynyl-1,3-benzothiazole

InChI

InChI=1S/C9H5NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h1,3-6H

InChI Key

HUBHBQCXWJSNTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)SC=N2

Origin of Product

United States

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